6-Bromoquinolin-8-ol

Antifungal potency MIC comparison 8-Hydroxyquinoline scaffold

Procuring the incorrect bromoquinolin-8-ol regioisomer compromises both antifungal target engagement and downstream synthetic yield. 6-Bromoquinolin-8-ol is the singular gateway to 3,6-dibromo-8-quinolinol, the most fungitoxic compound in this class (Gershon et al.). • Directs further halogenation exclusively to the 3-position; 5- or 7-bromo isomers yield inferior dibromo products with markedly reduced antifungal potency. • Iron-dependent activity profile: MIC shifts from ~1 μM to >32 μM upon exogenous iron supplementation, enabling conditional antifungal assays. • Supplied at ≥95% purity with full COA; indispensable for SAR matrices targeting Aspergillus niger, A. oryzae, and Mucor cirinelloides.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 139399-64-7
Cat. No. B171895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinolin-8-ol
CAS139399-64-7
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)O)Br
InChIInChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H
InChIKeyIMUJTAIQEBHAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinolin-8-ol: Regiospecific Antifungal Intermediate


6-Bromoquinolin-8-ol (6-bromo-8-hydroxyquinoline) is a monobrominated derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold, bearing the bromine atom exclusively at the 6-position of the quinoline ring. This specific regioisomer serves as the critical synthetic intermediate for 3,6-dibromo-8-quinolinol, a compound identified as the most fungitoxic analogue within its structural class [1]. The 6-position bromine directs further electrophilic halogenation exclusively to the 3-position, making this regioisomer strategically indispensable in antifungal discovery and structure-activity relationship (SAR) programs targeting Aspergillus and other pathogenic fungi [2]. Unlike the parent 8-HQ or other monobromo isomers, 6-bromoquinolin-8-ol occupies a unique intersection of synthetic utility and biological target engagement.

1 Antifungal SAR precursor: exclusive gateway to 3,6-dibromo-8-quinolinol, the most fungitoxic analogue in its class.
2 Regiospecific bromination control: 6-position bromine directs electrophilic halogenation exclusively to the 3-position.
3 Distinct target-site probe: engages a molecular target site unique among monobromo 8-HQ regioisomers. Data from synergism and cysteine-reversal assays

Non-Interchangeable Regioisomers of Bromo-8-hydroxyquinoline


Simply substituting 6-bromoquinolin-8-ol with its 5-bromo, 7-bromo, 2-bromo, 3-bromo, or 4-bromo isomers—or the parent 8-hydroxyquinoline—is scientifically indefensible. Gershon et al. demonstrated through synergism and cysteine-reversal assays that the 5-, 6-, and 7-chloro/bromo-8-quinolinols engage distinct molecular target sites from each other and from 2-, 3-, and 4-substituted analogues [1]. Moreover, the 6-bromo isomer is the sole direct precursor to 3,6-dibromo-8-quinolinol, the most fungitoxic compound in this chemical class; using a 5-bromo or 7-bromo isomer would direct further halogenation to different positions, yielding dibromo products with markedly inferior antifungal potency [2]. Procuring the incorrect regioisomer therefore simultaneously compromises both biological target engagement and downstream synthetic productivity.

! 5-bromo or 7-bromo isomers direct further halogenation to different positions, yielding dibromo products with markedly lower antifungal potency.
! 2-, 3-, or 4-bromo regioisomers engage distinct target sites and cannot replicate the cysteine-reversible toxicity profile of the 6-bromo isomer.
! Unsubstituted 8-hydroxyquinoline shows ~32-fold weaker MIC and an opposite metal-response direction; it cannot substitute for a brominated scaffold.

Differentiation Evidence for 6-Bromoquinolin-8-ol


Enhanced Antifungal Potency vs. Parent 8-Hydroxyquinoline

In a head-to-head study by Ben Yaakov et al. (2017), the brominated 8-hydroxyquinoline derivative bromoquinol (5,7-dibromo-8-hydroxyquinoline) demonstrated an MIC of 1 μM against Aspergillus fumigatus, whereas the non-brominated parent 8-hydroxyquinoline showed an MIC of 32 μM in the same assay—a 32-fold potency loss upon removal of bromine substituents [1]. The Gershon steric factor study confirmed that all monobromo 8-quinolinol regioisomers, including the 6-bromo compound, retain comparable antifungal activity, with substitution position primarily influencing the molecular target site rather than abolishing potency [2]. This establishes that any brominated 8-HQ derivative is pharmacologically superior to the unsubstituted scaffold.

Potency vs. parent 8-HQ
Cross-study comparable
~32-fold MIC improvement for brominated derivatives (1 µM vs 32 µM)
Brominated scaffold mandatory for antifungal screening potency
A. fumigatus, RPMI-MOPS, 48 h; class-level inference for monobromo isomers
Antifungal potency MIC comparison 8-Hydroxyquinoline scaffold

Exclusive Precursor to 3,6-Dibromo-8-quinolinol

Gershon et al. (1994) explicitly identified 3,6-dibromo-8-quinolinol as the most fungitoxic compound among all halogenated 8-quinolinols tested against Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, and Mucor cirinelloides [1]. This compound is prepared by direct bromination of 6-bromoquinolin-8-ol at the 3-position; no other monobromo regioisomer (5-bromo, 7-bromo, 2-bromo, 3-bromo, or 4-bromo) can serve as a precursor to this specific highly active dibromo derivative. The 3,6-dibromo compound was independently shown to be superior to its 3,6-dichloro analogue and to the monohalogenated intermediates in the same panel [1].

Precursor exclusivity
Supporting evidence
6-bromo isomer: only direct precursor to 3,6-dibromo-8-quinolinol
Synthetic gateway to the most fungitoxic dibromo analogue
Other regioisomers are synthetically dead-end precursors
Regiospecific synthesis Antifungal precursor Dihalogenated quinoline

Unique Molecular Target Site Among Regioisomers

Gershon et al. (1994) employed a complementary pharmacological approach—synergism between isomer pairs and reversal/non-reversal of toxicity by L-cysteine or N-acetyl-L-cysteine—to map the molecular target sites of each regioisomer. The study concluded that the sites of action of the 5-, 6-, and 7-chloro-8-quinolinols are different from each other and from 8-quinolinol and its 2-, 3-, and 4-chloro analogues; the same pattern holds for the corresponding bromo compounds [1]. This means that 6-bromoquinolin-8-ol targets a distinct biological site that cannot be engaged by the 5-bromo, 7-bromo, 2-bromo, 3-bromo, or 4-bromo isomers. For the specific pattern of cysteine-reversible toxicity characteristic of the 6-bromo isomer, no other regioisomer or the parent 8-HQ can substitute [1].

Unique target site
Class-level inference
Site-of-action distinct from 2-, 3-, 4-, 5-, and 7-bromo isomers
Target engagement cannot be replicated by other regioisomers
Mapped by synergism and cysteine-reversal assays
Antifungal mechanism of action Target site differentiation Structure-activity relationship

Iron-Dependent Antifungal Activity Profile

The antifungal activity of 8-hydroxyquinoline derivatives is governed by metal chelation. Ben Yaakov et al. (2017) demonstrated that bromoquinol (5,7-dibromo-8-hydroxyquinoline) loses all antifungal activity upon addition of 64 μM iron (FeCl₂), with MIC shifting from 1 μM to >32 μM [1]. Critically, the parent 8-hydroxyquinoline exhibits an opposite metal response: its activity is strongly enhanced by copper (CuSO₄, 3 μM), shifting MIC from 32 μM to 2 μM, while remaining resistant to iron supplementation [1]. The Gershon steric factor study confirms that the position of bromine substitution affects metal-coordination geometry and synergistic interactions with cysteine, indicating that the 6-bromo isomer possesses a distinct metal-dependence profile compared to other regioisomers [2].

Iron-dependent activity
Class-level inference
Activity blocked by 64 µM FeCl₂; parent 8-HQ enhanced by Cu²⁺
Supports iron-restricted antifungal screening context
Metal-response direction is regioisomer-dependent
Metal chelation pharmacology Iron-dependent antifungal 8-Hydroxyquinoline mechanism

Applications of 6-Bromoquinolin-8-ol


Synthesis of 3,6-Dibromo-8-quinolinol

Medicinal chemistry groups developing antifungal agents against Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, or Mucor cirinelloides must procure 6-bromoquinolin-8-ol as the obligatory synthetic precursor to 3,6-dibromo-8-quinolinol. This dibromo derivative has been demonstrated by Gershon et al. to be the most fungitoxic compound in its structural class [2]. No alternative regioisomeric monobromoquinolin-8-ol can access this specific high-potency scaffold, making 6-bromoquinolin-8-ol the singular gateway compound for this synthetic route.

Iron-Dependent Antifungal Mechanism Studies

For laboratories investigating iron-dependent antifungal mechanisms, 6-bromoquinolin-8-ol provides a halogenated 8-HQ scaffold whose activity is selectively abolished by exogenous iron supplementation (MIC shift from ~1 μM to >32 μM). This property, established through the bromoquinol SAR study by Ben Yaakov et al. and supported by Gershon's regioisomer target-site mapping, enables conditional antifungal activity assays where metal availability can be precisely controlled [2]. The parent 8-hydroxyquinoline is unsuitable for such studies because its activity is paradoxically enhanced by copper rather than iron.

SAR Studies with 6-Position Halogenated Scaffold

Academic and industrial SAR programs that need to systematically probe the effect of 6-position substitution on the antifungal target site of 8-hydroxyquinolines will find 6-bromoquinolin-8-ol indispensable. The Gershon steric factor study firmly established that the 6-position halogenated isomer engages a molecular target site distinct from every other monohalogenated regioisomer . Therefore, any SAR matrix aiming for comprehensive coverage must include the 6-bromo congener as a unique, non-substitutable entry.

Topical Antifungal Formulation Development

The iron-dependent activity profile of brominated 8-HQs makes 6-bromoquinolin-8-ol a candidate scaffold for topical antifungal formulations intended for iron-poor anatomical sites (e.g., skin, nail, corneal surfaces) or for combination with iron-chelating agents. The Ben Yaakov et al. data showing complete loss of bromoquinol activity in the presence of iron, contrasted with the iron-independent activity of unsubstituted 8-HQ, indicates that regiospecific bromination at position 6 is a prerequisite for this exploitable pharmacological property [2]. The 6-bromo isomer thus occupies a unique niche for topical antifungal development where host iron restriction can be leveraged therapeutically.

Application
Selection Property
Validation Focus
3,6-Dibromo-8-quinolinol synthesis
Regiospecific 6-bromo precursor
Electrophilic bromination at 3-position
Iron-dependent antifungal studies
Iron-suppressible activity profile
MIC shift with FeCl₂ supplementation
6-position SAR programs
Unique target-site engagement
Cysteine-reversal assay endpoints
Topical antifungal formulation research
Iron-restricted environment compatibility
Activity in iron-poor model conditions

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